

# An In-depth Technical Guide to Sodium Lauroyl Lactylate (CAS 13557-75-0)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sodium Lauroyl Lactylate** (SLL), an anionic surfactant with the CAS number 13557-75-0. It details its physicochemical properties, synthesis, mechanisms of action, and applications, with a focus on its relevance to research and development.

# **Physicochemical Properties**

**Sodium Lauroyl Lactylate** is the sodium salt of the ester formed from lauric acid and lactic acid.[1][2] It is a versatile and biodegradable ingredient derived from natural and bio-renewable resources.[1][3] Its amphiphilic structure, featuring a 12-carbon lauryl chain (hydrophobic tail) and a hydrophilic lactylate headgroup, allows it to effectively reduce surface tension and stabilize oil-in-water emulsions.[4][5]

Quantitative physicochemical data for **Sodium Lauroyl Lactylate** are summarized in the table below.



Property	Value	Source
Molecular Formula	C18H31NaO6	[4][6]
Molecular Weight	366.4 g/mol	[4][6]
Alternate Molecular Weight	294.36 g/mol *	[1][7]
Appearance	White to off-white powder/waxy solid	[2][5]
pH (10% Aqueous Solution)	5.0 - 6.5	[1]
Specific Gravity (@25°C)	1.05 - 1.15	[1]
HLB Value	14.4	[1]
Solubility	Water Soluble, Oil & Alcohol Soluble	[1][5]
Stable pH Range	4 - 8	[3]

\*Note: PubChem lists two different structures and molecular weights for compounds identified as "**Sodium lauroyl lactylate**". The more complex diester (MW: 366.4 g/mol) corresponds to the CAS number 13557-75-0.[4][6] A simpler monoester structure (MW: 294.36 g/mol) is also referenced.[1][7] This guide focuses on the compound associated with CAS 13557-75-0.

# **Synthesis and Manufacturing**

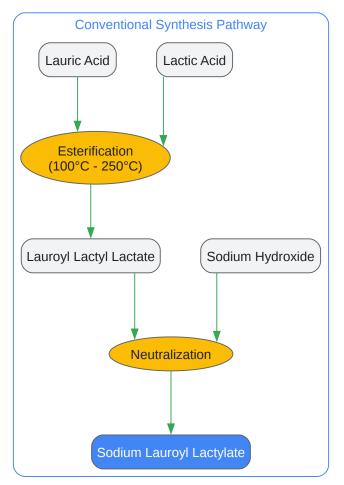
The primary synthesis of **Sodium Lauroyl Lactylate** involves a two-stage process: esterification followed by neutralization.[4][5]

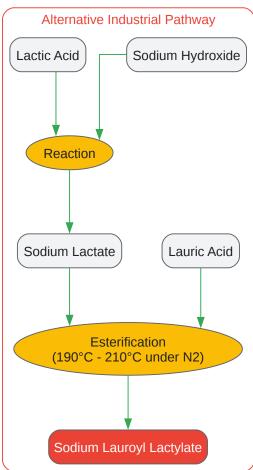
- Esterification: Lauric acid, a 12-carbon fatty acid, is reacted with lactic acid at elevated temperatures (typically 100°C to 250°C) to form lauroyl lactyl lactate.[4]
- Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the final sodium salt, Sodium Lauroyl Lactylate.[4][5]

An alternative industrial method involves first reacting lactic acid with sodium hydroxide to produce sodium lactate. [4][8] This intermediate is then heated to high temperatures (190 $^{\circ}$ C -



210°C) and esterified with lauric acid, often under a nitrogen atmosphere to prevent oxidation. [4][8]





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Figure 1: Synthesis Pathways for **Sodium Lauroyl Lactylate**.

# **Mechanism of Action and Biological Activity**



## **Surfactant and Emulsifier Activity**

As an amphiphilic molecule, SLL orients itself at oil-water interfaces. Its hydrophobic lauryl tail partitions into the oil phase, while the hydrophilic lactylate headgroup remains in the aqueous phase.[4] This action reduces interfacial tension, allowing for the formation and stabilization of emulsions, which is critical in formulations for cosmetics, personal care products, and pharmaceuticals.[2][5][9]

Figure 2: SLL as an Emulsifier at an Oil-Water Interface.

## **Antimicrobial and Membrane-Disrupting Activity**

SLL has demonstrated significant antimicrobial properties.[1][10] Research indicates that lactylates with 12- and 14-carbon fatty acid chains can potently inhibit bacteria such as E. coli and C. perfringens.[10] In fact, SLL has been reported to be more effective at inhibiting C. perfringens infection in poultry than free fatty acids or mono- and diglycerides.[10][11]

The mechanism for this activity involves the disruption of bacterial phospholipid membranes. [10] Biophysical studies suggest that SLL's membrane-disruptive properties are distinct from those of similar surfactants like sodium dodecyl sulfate (SDS), indicating a unique interaction profile that offers a pathway for designing novel antimicrobial agents.[10] The hydrolytic products of SLL, lauric acid and lactic acid, also contribute to transient membrane morphological changes.[10]

## **Applications in Drug Development and Research**

Beyond its use in cosmetics, SLL is utilized in pharmaceutical applications, particularly in drug delivery systems.[9]

- Enhanced Bioavailability: Its emulsifying properties are beneficial in liquid pharmaceutical formulations, where it can help improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[9]
- Topical Formulations: It is used in the development of topical creams and ointments to enhance the absorption of APIs through the skin.[9]
- Antimicrobial Research: SLL serves as a model compound for studying membrane-disruptive interactions and designing new antimicrobial lipids with tailored properties and



biodegradation profiles.[10]

# Experimental Protocols Method for Studying Membrane Disruption

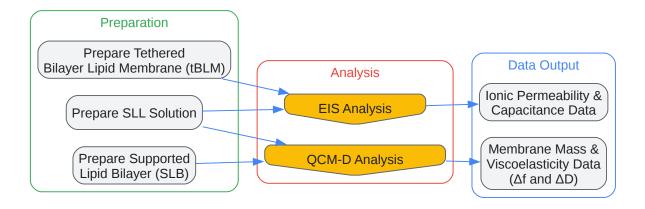
A recent study investigating the membrane-disruptive properties of SLL utilized Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS).[10]

Objective: To track the real-time interactions between SLL and model lipid bilayers.[10]

#### Methodology:

- Model Membrane Preparation:
  - For QCM-D: A supported lipid bilayer (SLB) platform is created by adsorbing a phospholipid bilayer onto a hydrophilic silica surface.[10]
  - For EIS: A tethered bilayer lipid membrane (tBLM) platform is used.[10]
- Characterization: The critical micelle concentration (CMC) of SLL and control compounds (e.g., lauric acid, SDS) is determined using fluorescence spectroscopy.[10]
- Interaction Analysis (QCM-D):
  - A baseline reading of the stable SLB platform is taken.
  - An SLL solution is introduced, and changes in resonance frequency (Δf) and energy dissipation (ΔD) are monitored in real-time. These changes correspond to alterations in membrane mass and viscoelastic properties.[10]
  - A buffer washing step is performed to assess the reversibility of the interaction.[10]
- Interaction Analysis (EIS):
  - The tBLM platform is used to measure changes in ionic permeability and capacitance upon introduction of SLL, providing data on membrane integrity.[10]





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Figure 3: Experimental Workflow for Membrane Disruption Analysis.

## **Safety and Toxicology Testing**

The safety of SLL has been evaluated using several standard toxicological protocols.

Local Lymph Node Assay (LLNA):

- Protocol: This assay assesses the skin sensitization potential of a substance. Varying
  concentrations of the test material are applied to the ears of mice. The proliferation of
  lymphocytes in the draining auricular lymph nodes is then measured.
- SLL Result: At test concentrations up to 50%, Sodium Lauroyl Lactylate was classified as a
  weak skin sensitizer.[12]

#### Guinea Pig Maximization Test:

- Protocol: A method to detect delayed contact hypersensitivity. It involves an induction phase (intradermal injection and topical application of the test substance) followed by a challenge phase (topical application).
- SLL Result: Classified as a weak skin sensitizer when animals were challenged with a test concentration of 0.5%.[12]



# **Safety and Toxicology Summary**

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that **Sodium Lauroyl Lactylate** is safe for use in cosmetics under current practices, provided the formulation is non-irritating and non-sensitizing.[6] It is generally considered a mild surfactant that does not strip the skin of its natural oils.[1][13]

Test Type	Species	Concentration	Result
Skin Irritation	Rabbit	10%	Non-irritating
Skin Irritation	Rabbit	Undiluted	Data submitted to CIR, details not specified
Skin Sensitization (LLNA)	Mouse	Up to 50%	Weak sensitizer
Skin Sensitization (GPMT)	Guinea Pig	0.5% (challenge)	Weak sensitizer
Protein Binding (TIMES-SS model)	In silico	N/A	Non-binder to skin proteins

### [12][14]

The EPA's Safer Choice program has verified SLL as a chemical of low concern based on experimental and modeled data.[6]

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